2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate

Description

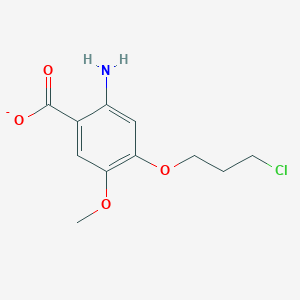

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClNO4- |

|---|---|

Molecular Weight |

258.68 g/mol |

IUPAC Name |

2-amino-4-(3-chloropropoxy)-5-methoxybenzoate |

InChI |

InChI=1S/C11H14ClNO4/c1-16-9-5-7(11(14)15)8(13)6-10(9)17-4-2-3-12/h5-6H,2-4,13H2,1H3,(H,14,15)/p-1 |

InChI Key |

VYGVGRQOOIHTMX-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)[O-])N)OCCCCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Synthetic Procedures

Alkylation of Methyl 4-Hydroxy-3-Methoxybenzoate

- Reagents and Conditions: Methyl 4-hydroxy-3-methoxybenzoate is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate in dimethylformamide (DMF) solvent.

- Temperature and Time: Heated at 70°C for 1 to 4 hours under stirring.

- Workup: Reaction mixture cooled, poured into ice water, solid filtered and washed.

- Yield and Purity: Typically yields 90-95% of methyl 4-(3-chloropropoxy)-5-methoxybenzoate with purity >99% by HPLC.

- Characterization: Melting point around 111-113 °C; 1H-NMR confirms substitution pattern.

Nitration to Form Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate

- Reagents and Conditions: The alkylated product is nitrated using nitric acid in acetic acid or acetic anhydride solution.

- Temperature: Maintained at 0-5°C during acid addition, then allowed to stir at room temperature for several hours.

- Isolation: The nitrated product is extracted with ethyl acetate, washed, dried, and recrystallized.

- Yield: Approximately 89% yield with high purity (around 98% by HPLC).

- Physical Properties: Yellow crystalline solid, melting point 54-56°C.

Reduction of Nitro Group to Amino Group

Two main reduction methods are reported:

Method A: Catalytic Hydrogenation

- Catalyst: 5% Palladium on carbon.

- Solvent: Methanol and water mixture.

- Conditions: Hydrogen atmosphere at 1 atm, 40-60°C for 2 hours.

- Outcome: Nitro group reduced to amino group yielding methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.

- Yield: High yields around 91-98% with purity >98%.

- Workup: Filtration of catalyst, concentration, crystallization.

Method B: Chemical Reduction

- Reagents: Tin(II) chloride in hydrochloric acid.

- Followed by neutralization with sodium hydroxide and extraction with ethyl acetate.

- This method is effective but less commonly used in recent protocols.

Purification and Characterization

- The amino compound is typically isolated as a white crystalline solid.

- Characterization includes:

- Melting Point: ~92-93°C.

- 1H-NMR: Signals consistent with aromatic protons, amino group, methoxy, and chloropropoxy side chain.

- 13C-NMR: Confirms carbon environments.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~274 g/mol.

- HPLC: Purity typically above 98%.

Data Tables Summarizing Key Preparation Parameters

| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Alkylation | Methyl 4-hydroxy-3-methoxybenzoate | 1-Bromo-3-chloropropane, K2CO3, DMF | 70 | 1-4 hours | 90-95 | >99 | Recrystallization from ethyl acetate |

| Nitration | Methyl 4-(3-chloropropoxy)-5-methoxybenzoate | HNO3 in Acetic acid/Acetic anhydride | 0-5 (addition) | 6-18 hours | ~89 | ~98 | Extraction and recrystallization |

| Reduction (Hydrogen) | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Pd/C catalyst, H2, MeOH/H2O | 40-60 | 2-4 hours | 91-98 | >98 | Filtration and crystallization |

| Reduction (Chemical) | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | SnCl2 in HCl, neutralization with NaOH, extraction | Reflux | Several hrs | High | High | Less common, effective |

Extensive Research Discoveries and Notes

- The alkylation step is critical for introducing the 3-chloropropoxy moiety. Potassium carbonate acts as a base to deprotonate the phenol, facilitating nucleophilic substitution on the bromoalkane.

- Nitration is regioselective for the 2-position relative to the methoxy and alkoxy substituents, likely due to directing effects.

- Catalytic hydrogenation is preferred over chemical reduction due to cleaner reaction profiles and easier workup.

- The compound's purity and crystallinity are crucial for downstream applications, particularly in drug synthesis pathways such as bosutinib and gefitinib analogues.

- Analytical techniques like 1H-NMR, 13C-NMR, MS, and HPLC are indispensable for confirming structure and purity.

- The compound exhibits potential as an intermediate for kinase inhibitor drugs, underscoring the importance of efficient synthesis.

Summary of Key Literature Sources

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 273.71 g/mol . Key identifiers include its CAS number, 214470-59-4, and its IUPAC name, methyl this compound . Its structure includes a benzoate ring substituted with an amino group, a methoxy group, and a chloropropoxy group .

Scientific Research Applications

This compound serves as a crucial intermediate in synthesizing various compounds [1, 2, 5].

Synthesis of Bosutinib: It is used in the synthesis of bosutinib, a tyrosine kinase inhibitor used in cancer therapy .

Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: It is also utilized in synthesizing substituted 6,7-dihydroxy-4-quinazolineamines .

Anticancer Efficacy

A study indicated that a related compound significantly inhibited the proliferation of A549 human lung cancer cells. Morphological studies demonstrated chromatin condensation, which is compatible with apoptosis, confirmed by the activation of caspase 3/7 . Furthermore, viability assays on non-cancer human embryonic lung fibroblast cell lines confirmed selective anticancer activity .

Synonyms and Identifiers

Several names and identifiers are associated with this compound :

- CAS Number: 214470-59-4

- Methyl this compound

- Benzoic acid, 2-amino-4-(3-chloropropoxy)-5-methoxy-, methyl ester

- Methyl 5-methoxy-4-(3-chloropropoxy)anthranilate

Potential Applications

Given its chemical structure and role as a synthetic intermediate, this compound may find use in:

- Pharmaceuticals: As a building block for synthesizing novel drugs [1, 2, 5].

- Agrochemicals: In the synthesis of pesticides and herbicides.

- Material Science: As a component in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in the context of its potential anticancer properties, it may inhibit specific pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at position 2, influencing reactivity, crystallinity, and biological activity:

Key Observations:

- Electronic Effects: The electron-donating amino group (–NH₂) in 214470-59-4 contrasts with the electron-withdrawing nitro (–NO₂) group in 214470-57-2, altering solubility and reactivity. The nitro derivative requires harsh reducing conditions (SnCl₂/HCl) for conversion to the amino form, reflecting its lower electrophilicity .

- Synthetic Yields: The cyano derivative (1248588-02-4) is synthesized in 84.3% yield via condensation with 3,3-diethoxypropionitrile under mild conditions, suggesting higher efficiency compared to the amino compound’s 51.1% yield .

Physicochemical and Pharmacological Differences

- Thermal Stability: The amino compound’s melting point (377 K) is comparable to its analogs, though data gaps exist for the nitro and cyano derivatives.

- Biological Relevance: The amino derivative’s role in Dasatinib synthesis underscores its importance in oncology . The cyano derivative’s association with Bosutinib highlights how minor structural changes (e.g., –NH₂ vs. –NH-C(CN)=CH₂) redirect utility toward different kinase inhibitors .

Q & A

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Use:

- Docking Simulations (AutoDock Vina) : Screen against target proteins (e.g., enzymes with conserved benzoate-binding pockets).

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.

- QSAR : Corolate substituent electronegativity (Hammett σ values) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.